methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic core structure fused with a sulfur-containing thiazine ring. The compound features a 1,1-dioxide group on the sulfur atom, a phenyl substituent at the 4-position, and two fluorine atoms at the 6- and 7-positions of the benzothiazine ring. The methyl ester at the 2-position enhances its solubility in organic solvents and may influence its pharmacokinetic properties.
The 1,1-dioxide group is a hallmark of sulfonamide-like compounds, often associated with antibacterial or anti-inflammatory activity .
Crystallographic analysis of similar compounds (e.g., ) often employs tools like SHELXL and the WinGX suite for structure refinement and validation, suggesting that the stereochemical configuration of this compound could be resolved using these methods .
Properties
IUPAC Name |
methyl 6,7-difluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(10-5-3-2-4-6-10)13-7-11(17)12(18)8-14(13)24(15,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFSZCKCTROVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring is formed through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol, with a carboxylic acid derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Phenyl Group Substitution: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
One of the notable applications of methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, and inhibitors of this enzyme are being explored for their therapeutic benefits in managing diabetes-related conditions. Research indicates that derivatives of benzothiazine compounds exhibit promising activity against aldose reductase, suggesting that this compound could be a valuable candidate for further development in this area .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that benzothiazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:
- Formation of the Benzothiazine Core : This is achieved through the reaction of appropriate thioketones with amines or other nucleophiles.
- Fluorination : The introduction of fluorine atoms at the 6 and 7 positions can be accomplished using fluorinating agents under controlled conditions.
- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide or suitable carboxylic acid derivatives.
- Methylation : Finally, methylation can be performed to form the methyl ester.
Characterization Techniques
Characterization of the synthesized compound is typically conducted using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
Inhibition Studies
In a study examining various benzothiazine derivatives for their aldose reductase inhibitory activity, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant inhibition compared to control substances, highlighting its potential as a therapeutic agent for diabetes management .
Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of this compound against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The findings demonstrated that this compound showed promising activity with IC50 values indicating effective cytotoxicity at low concentrations .
Mechanism of Action
The mechanism of action of methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling cascades.
DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Benzothiazine Derivatives
Key Observations:
Fluorine Substitution: The 6,7-difluoro substitution in the target compound increases electronegativity compared to the mono-fluoro analog in . This could enhance metabolic stability or binding affinity to hydrophobic enzyme pockets .
The bulky 4-butylphenyl group may hinder membrane permeability .
Ester vs. Hydroxy Groups: The methyl ester in the target compound contrasts with the 4-hydroxy group in meloxicam-related compounds. Esters are typically prodrug motifs, whereas hydroxy groups may directly participate in hydrogen bonding with biological targets .
Analytical and Pharmacopeial Comparisons
Table 2: Chromatographic and Impurity Profile Data for Benzothiazine Derivatives (Adapted from )
| Compound | Relative Retention Time (nm) | Relative Response Factor (F) | Impurity Limit (w/w, %) |
|---|---|---|---|
| 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide | 350 | 0.5 | 0.1 |
| 2-Amino-5-methyl-thiazole | 260 | 0.4 | 1.0 |
| 4-Hydroxy-2-methyl-N-(N'-methyl-5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide | 350 | 1.9 | 1.0 |
Insights:
- Retention Behavior: Fluorinated derivatives like the target compound are expected to exhibit longer retention times in reverse-phase chromatography due to increased hydrophobicity compared to hydroxy-substituted analogs .
- Impurity Limits: The stringent 0.1% limit for meloxicam-related compound A underscores the importance of rigorous purification for pharmaceutical-grade benzothiazines, a standard likely applicable to the target compound .
Biological Activity
Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS No. 1207027-62-0) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is part of the benzothiazine class of compounds. Its molecular formula is , and it features a unique combination of fluorine and phenyl substituents that influence its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazine Core : This is achieved through the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones.
- Functionalization : Subsequent reactions include cyclization and esterification to introduce the carboxylate group.
- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Research indicates that this compound exhibits various biological activities primarily through modulation of ion channels and inhibition of specific enzymes.
Ion Channel Modulation
The compound has been shown to influence ATP-sensitive potassium (K) channels. It hyperpolarizes beta-cell membrane potentials and inhibits glucose-stimulated insulin release in vitro. This suggests potential applications in diabetes management by regulating insulin secretion .
Enzyme Inhibition
In studies involving related benzothiazine derivatives, it was observed that these compounds could inhibit insulin release from pancreatic beta cells, thereby affecting plasma insulin levels and blood pressure in animal models . This inhibition may be linked to their ability to interact with K channels.
Pharmacological Studies
A range of pharmacological evaluations has been conducted on this compound:
Case Studies
Several case studies highlight the efficacy of methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine derivatives:
- Diabetes Management : A study demonstrated that derivatives effectively reduced glucose-stimulated insulin release in vitro, suggesting their utility in diabetes treatment .
- Antitumor Activity : Other benzothiazine derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation or arylation of benzothiazine precursors under reflux conditions. For example, details the synthesis of a structurally similar compound (methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) via refluxing with ethyl iodide and anhydrous K₂CO₃ in acetonitrile (77.8% yield). Solvent choice (polar aprotic vs. non-polar) and temperature control are critical to minimize side reactions like hydrolysis. Purification often employs column chromatography or recrystallization .
- Key Data :
- Reflux time: 7 hours.
- Yield: 77.8% after recrystallization.
Q. How is the purity of methyl-substituted benzothiazine derivatives validated, and what analytical techniques are prioritized?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 350 nm) is standard for assessing purity, as shown in for related benzothiazine derivatives. Relative retention times and response factors are calibrated against known impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with fluorine atoms (in this compound) requiring ¹⁹F NMR for accurate analysis .
Q. What biological activities are associated with 1,4-benzothiazine 1,1-dioxide derivatives, and how are these assays designed?
- Methodological Answer : Anti-inflammatory and antimicrobial activities are common. describes microwave-assisted synthesis of benzothiazine-carbohydrazide hybrids, followed by in vitro bacterial inhibition assays (e.g., Staphylococcus aureus and E. coli). Minimum inhibitory concentrations (MICs) are determined using microdilution methods. Structural modifications (e.g., fluorine substitution at positions 6 and 7) may enhance bioactivity by improving lipophilicity .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational ambiguities in the thiazine ring of 1,4-benzothiazine 1,1-dioxides?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that the thiazine ring adopts a distorted half-chair conformation, as observed in . Deviations from planarity (e.g., pyramidalization at N1) are quantified using atomic displacement parameters. Intermolecular interactions (e.g., C–H⋯O and π-π stacking) stabilize the crystal lattice and influence melting points .
- Key Data :
- π-π stacking distance: 3.619 Å.
- C–H⋯O bond length: ~2.5 Å.
Q. How should researchers address contradictions in spectroscopic data for fluorinated benzothiazines?
- Methodological Answer : Fluorine substituents (e.g., at positions 6 and 7) introduce splitting patterns in ¹H NMR due to ¹⁹F–¹H coupling. highlights that misinterpretation of splitting can lead to incorrect assignments. Use ¹⁹F NMR and heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguities. Computational modeling (DFT) can predict chemical shifts and validate experimental data .
Q. What strategies optimize reaction scalability for benzothiazine derivatives without compromising enantiomeric purity?
- Methodological Answer : emphasizes solvent-free or microwave-assisted synthesis to enhance reaction efficiency. For chiral centers, asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) ensures enantioselectivity. Scale-up requires monitoring exothermicity (via calorimetry) and optimizing catalyst loading to reduce costs .
Q. How do substituents at the 4-phenyl position influence the electronic properties of the benzothiazine core?
- Methodological Answer : Electron-withdrawing groups (e.g., fluorine) increase the electrophilicity of the thiazine ring, as shown in for a methoxy-substituted analog. Cyclic voltammetry (CV) and density functional theory (DFT) calculations quantify effects on redox potentials and frontier molecular orbitals. Hammett constants (σ) correlate substituent effects with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
